Cas no 2287302-44-5 (1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)

1-(2-Cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine is a benzotriazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclobutyl ether moiety with a benzotriazole core, offering unique reactivity and stability. The compound’s amine functionality at the 6-position enhances its versatility as an intermediate for further functionalization. Its cyclobutoxyethyl side chain may influence solubility and bioavailability, making it of interest in drug discovery. The benzotriazole scaffold is known for its role in corrosion inhibition and photostabilization, suggesting additional industrial utility. This compound is suited for synthetic chemistry applications where tailored heterocyclic frameworks are required. Proper handling and storage under inert conditions are recommended due to its reactive amine group.
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine structure
2287302-44-5 structure
Product Name:1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine
CAS No:2287302-44-5
MF:C12H16N4O
MW:232.281641960144
CID:6485648
PubChem ID:165743769
Update Time:2025-11-01

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2287302-44-5
    • 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine
    • EN300-6749105
    • Inchi: 1S/C12H16N4O/c13-9-4-5-11-12(8-9)16(15-14-11)6-7-17-10-2-1-3-10/h4-5,8,10H,1-3,6-7,13H2
    • InChI Key: PUWIELKEFJDRKS-UHFFFAOYSA-N
    • SMILES: O(CCN1C2C=C(C=CC=2N=N1)N)C1CCC1

Computed Properties

  • Exact Mass: 232.13241115g/mol
  • Monoisotopic Mass: 232.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66Ų

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine Pricemore >>

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Additional information on 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine

Introduction to 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine (CAS No. 2287302-44-5)

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine, with the CAS number 2287302-44-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzotriazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine make it a promising candidate for further investigation in various biomedical contexts.

The chemical structure of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine is characterized by a benzotriazole core linked to a cyclobutoxyethyl group. The benzotriazole moiety is a well-known pharmacophore that has been extensively studied for its ability to form stable complexes with metal ions and its potential as a scaffold for drug design. The cyclobutoxyethyl substituent adds a unique dimension to the molecule, potentially influencing its solubility, lipophilicity, and biological activity.

Recent studies have highlighted the potential of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine a potential candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine has also shown promise in neuroprotective applications. A study published in the Journal of Neurochemistry demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. The neuroprotective effects are believed to be mediated through its ability to scavenge reactive oxygen species (ROS) and modulate intracellular signaling pathways. These findings suggest that 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine could be a valuable tool in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine have also been investigated. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral therapeutic agent. Moreover, its low toxicity profile in preclinical studies suggests that it may have a wide therapeutic window.

The synthetic route for the preparation of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the benzotriazole core and subsequent functionalization with the cyclobutoxyethyl group. Detailed protocols for the synthesis have been published in reputable chemical journals and are widely accessible to researchers working in this field.

In conclusion, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine (CAS No. 2287302-44-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various biomedical contexts.

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